2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a structurally complex molecule featuring a pyridazinone core linked to a 2-chlorophenyl group and a tetrahydrobenzothiazole ring. The pyridazinone moiety is known for its pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities . The 2-chlorophenyl substituent enhances lipophilicity and may influence target binding through steric and electronic effects.
This compound’s unique combination of pharmacophores distinguishes it from simpler derivatives, making it a promising candidate for drug development. Its structural complexity necessitates advanced analytical techniques (e.g., NMR, X-ray crystallography) for characterization, as seen in related compounds .
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-13-6-2-1-5-12(13)14-9-10-18(26)24(23-14)11-17(25)22-19-21-15-7-3-4-8-16(15)27-19/h1-2,5-6,9-10H,3-4,7-8,11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTSTVXALMEUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, which is then coupled with the benzothiazole derivative under specific conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally analogous molecules, highlighting key differences in substituents, heterocyclic systems, and reported biological activities:
Key Insights from Structural Comparisons
Heterocyclic Systems :
- The tetrahydrobenzothiazole in the target compound provides conformational rigidity compared to thiadiazole () or naphthyl () analogs. This rigidity may enhance binding specificity but reduce metabolic flexibility .
- Thiophene () and furan () derivatives exhibit distinct electronic profiles, influencing interactions with hydrophobic or polar targets.
Methylsulfonyl () and methylsulfanyl () groups introduce steric bulk and polarity, affecting solubility and target accessibility.
Biological Activity Trends :
- Thiadiazole-containing analogs () show broad-spectrum activity, while naphthyl derivatives () emphasize pathway modulation, suggesting substituent-driven mechanistic divergence.
- Tetrahydrobenzothiazole’s partial saturation may reduce off-target effects compared to fully aromatic systems (e.g., benzothiazole in ) .
Research Implications
The target compound’s uniqueness lies in its balanced integration of a pyridazinone core, chlorophenyl substituent, and tetrahydrobenzothiazole ring. Future studies should prioritize:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the tetrahydrobenzothiazole moiety to optimize selectivity.
- Computational Modeling : Molecular docking to predict target affinity (e.g., kinases, GPCRs) .
- In Vitro/In Vivo Testing : Comparative assays against analogs in , and 7 to validate hypothesized advantages.
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structure combines a pyridazinone core with chlorophenyl and benzothiazole substituents, suggesting diverse biological activities.
Molecular Characteristics
- Molecular Formula : C21H17ClN6O2
- Molecular Weight : Approximately 436.9 g/mol
The structural arrangement of this compound positions it favorably for interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Preliminary studies indicate that this compound may exhibit its biological activity through modulation of specific molecular targets involved in critical pathways such as cell proliferation and survival. The following mechanisms have been suggested:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes that are crucial for cellular functions. This inhibition may impact pathways related to cancer cell proliferation.
- Receptor Binding : Binding interactions with specific receptors could lead to alterations in signaling pathways that govern cell growth and apoptosis.
Biological Activity
Research findings highlight several areas where this compound shows promise:
Anticancer Potential
Studies suggest that the compound may have applications in treating various cancers due to its ability to inhibit pathways associated with cell proliferation. For instance:
- Cell Proliferation Inhibition : The compound has shown effectiveness in reducing the growth of cancer cell lines in vitro.
Enzyme Targeting
The compound's structure allows it to interact with key enzymes involved in cancer progression:
| Enzyme | Effect | Reference |
|---|---|---|
| AKT | Inhibition of kinase activity | |
| GSK3 | Modulation of phosphorylation | |
| mTORC1 | Regulation of cell survival |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that the compound effectively inhibits the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.
- Animal Models : Preliminary animal studies indicate promising results in reducing tumor size and improving survival rates when administered at specific dosages.
Q & A
Q. Does the compound exhibit synergistic effects with established therapeutics?
- Combination Study Design :
- Test in vitro synergy using Chou-Talalay analysis (CompuSyn software) with anti-inflammatory (e.g., dexamethasone) or anticancer agents (e.g., doxorubicin).
- Preliminary Data : Thiazole derivatives often enhance apoptosis when combined with kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
